
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
科学的研究の応用
Electrochromic and Electrofluorescent Materials
Studies have explored the synthesis and applications of novel aromatic polyamides containing pendent groups related to N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide. These materials are noted for their electrochromic and electrofluorescent properties, offering potential applications in smart windows, displays, and energy-efficient lighting. For instance, polyamides with bis(diphenylamino)-fluorene units show excellent solubility, outstanding thermal stability, and reversible electrochromic characteristics. They exhibit a high contrast ratio and superior stability in fluorescence modulation under electrochemical redox conditions (Sun et al., 2016).
Controlled Radical Polymerization
Another area of application is in the field of controlled radical polymerization (CRP), where compounds related to this compound serve as monomers for creating polymers with precise structures and properties. Research demonstrates the polymerization of N-(3-Methoxypropyl) acrylamide by CRP methods, revealing the influence of monomer and polymer structure on the lower critical solution temperature (LCST) in aqueous solutions. This has implications for the design of thermoresponsive materials, useful in biotechnology and medicine (Savelyeva et al., 2015).
Flame Retardant Materials
Research on the development of flame retardant agents for cotton fabric using organophosphorus compounds, including N-Methylol dimethylphosphonopropionamide (MDPA), showcases the application of chemical modifications to improve the flame resistance and physical properties of textiles. The study compared the effectiveness of different flame retardant systems, providing insights into the optimization of textile treatments for enhanced safety and durability (Wu & Yang, 2007).
Supramolecular Chemistry
In supramolecular chemistry, the formation of hydrogen-bonded 2D arrays from mononuclear dysprosium(III) oxamates has been reported. This study highlights the potential of such materials in the development of single-ion magnets (SIMs), which are of interest for applications in quantum computing and magnetic storage devices (Fortea-Pérez et al., 2013).
Polyurethane Foams
The preparation and properties of polyurethane foams obtained with hydroxyethyl derivatives of oxamide modified with boric acid have been studied. These derivatives exhibit high thermal stability and are used in the production of rigid polyurethane foams with improved thermal stability and compressive strength. This research contributes to advancements in materials engineering, particularly in the development of insulation and construction materials (Zarzyka, 2013).
特性
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQHZNJUKKCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=C(C=C1)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)
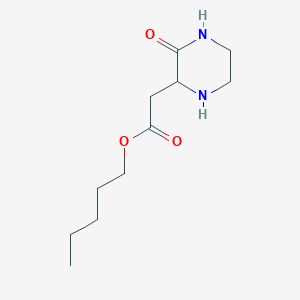
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)
![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)
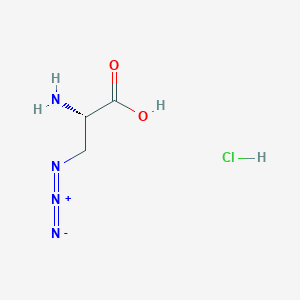
![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)

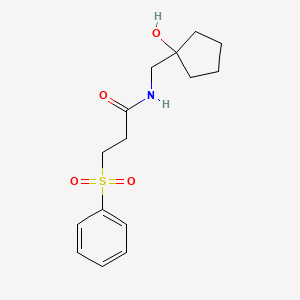
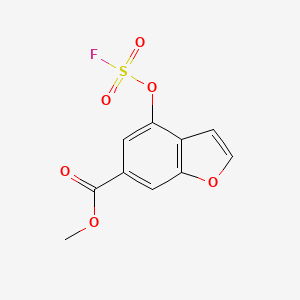
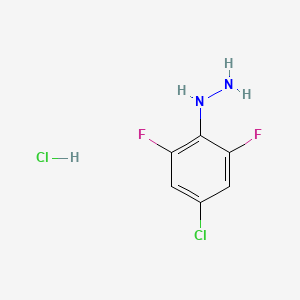

![2-Benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)